Product packaging for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline(Cat. No.:CAS No. 57688-35-4)

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Cat. No.: B1598105
CAS No.: 57688-35-4
M. Wt: 321.22 g/mol
InChI Key: NVVAZFXYMGPKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4) is a high-value aromatic aniline derivative characterized by the presence of two strong electron-withdrawing trifluoromethyl groups on the phenoxy ring. This compound serves as a crucial synthetic intermediate in medicinal chemistry and antimicrobial research. With a molecular formula of C14H9F6NO and a molecular weight of 321.22 g/mol, it is a solid at room temperature with a melting point of 64-66 °C . The primary research value of this aniline lies in its role as a key building block for the synthesis of novel pyrazole derivatives, which have demonstrated significant potency against menacing antibiotic-resistant Gram-positive bacteria . Strategic incorporation of the trifluoromethyl group is a established drug design strategy, as it can profoundly improve a compound's pharmacodynamic and pharmacokinetic properties by affecting lipophilicity, metabolic stability, and binding affinity . Research has shown that compounds synthesized from this aniline are potent growth inhibitors of planktonic methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Furthermore, select derivatives have exhibited potent activity against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, highlighting its value in developing novel anti-infective agents to tackle resistant bacterial infections . This product is provided For Research Use Only. It is strictly intended for laboratory research and development purposes and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F6NO B1598105 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CAS No. 57688-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVAZFXYMGPKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372414
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-35-4
Record name 4-[3,5-Bis(trifluoromethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57688-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fluorinated Aniline Derivatives in Advanced Chemical Systems

Fluorinated aniline (B41778) derivatives are a cornerstone of modern organic chemistry, serving as pivotal intermediates in a vast array of industrial and research applications. The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique and often desirable properties to the resulting molecules. The trifluoromethyl (CF3) group, in particular, is known to significantly influence the pharmacodynamic and pharmacokinetic properties of compounds. nih.gov

The C-F bond is one of the strongest in organic chemistry, leading to high metabolic stability in the trifluoromethyl group. nih.gov This enhanced stability is a crucial attribute in the design of pharmaceuticals and agrochemicals, as it can lead to longer half-lives and improved efficacy. Furthermore, the high electronegativity of fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can modulate the electronic properties of the aromatic ring and influence intermolecular interactions such as hydrogen bonding and electrostatic interactions. nih.gov This ability to fine-tune electronic and steric properties makes fluorinated anilines invaluable building blocks in the synthesis of complex molecules with tailored functionalities. acs.org

The introduction of trifluoromethyl groups can also enhance the lipophilicity of a molecule, a property that can improve its ability to penetrate biological membranes. nih.gov This is a critical consideration in drug design, where the ability of a compound to reach its target is paramount. The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, is a common feature in several approved drugs and is known to improve penetration into the central nervous system. nih.govmdpi.com

Rationale for Investigating 4 3,5 Bis Trifluoromethyl Phenoxy Aniline

The investigation into 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is driven by the strategic combination of its constituent chemical motifs: a phenoxy aniline (B41778) core and two trifluoromethyl groups. The phenoxy aniline structure provides a versatile scaffold that can be readily modified, while the bis(trifluoromethyl)phenyl group imparts the aforementioned benefits of fluorination.

The ether linkage in the phenoxy aniline structure offers rotational flexibility, which can be advantageous in the design of molecules that need to adopt specific conformations to bind to biological targets. This structural element, combined with the potent electronic effects of the two CF3 groups, makes this compound a highly attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Current Research Landscape and Gaps Pertaining to Poly Trifluoromethylated Anilines

Novel Synthetic Routes and Strategies for the Aniline Core

The construction of the 4-aminophenoxy scaffold, which constitutes the aniline core of the target molecule, can be approached through several modern synthetic strategies. These methods have evolved from classical techniques to more efficient and versatile catalytic systems.

A primary route to the aniline core involves the formation of a diaryl ether linkage followed by the introduction or unmasking of the amine functionality. Traditional methods like the Ullmann condensation have been significantly improved. organic-chemistry.orgmdpi.com Modern Ullmann-type reactions for the synthesis of diaryl ethers can be performed under milder conditions with the use of various catalysts and ligands. organic-chemistry.orgscispace.com For instance, copper-catalyzed coupling of a protected 4-aminophenol (B1666318) or a nitro precursor with an appropriate aryl halide is a common strategy.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of the C-N bond. wikipedia.orgorganic-chemistry.org In this approach, a pre-formed diaryl ether containing a suitable leaving group (e.g., a halide or triflate) can be coupled with an ammonia (B1221849) equivalent or a protected amine. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.org

Another innovative approach involves the direct C-H amination of a diaryl ether, although this is a less common and more challenging transformation. Research in this area is ongoing and aims to provide more atom-economical synthetic routes.

The synthesis of the aniline core can also be achieved by beginning with a pre-functionalized aniline derivative. For example, a protected 4-haloaniline can be coupled with 3,5-bis(trifluoromethyl)phenol (B1329299). The choice of protecting group for the aniline is crucial to prevent side reactions and ensure compatibility with the coupling conditions.

Selective Incorporation of the Bis(trifluoromethyl)phenoxy Moiety

The selective introduction of the 3,5-bis(trifluoromethyl)phenoxy group is a critical step in the synthesis of the target molecule. This moiety imparts significant electronic and steric properties, making its efficient incorporation a key focus of synthetic design.

The most common method for forming the diaryl ether bond is through a nucleophilic aromatic substitution (SNA_r) reaction or a metal-catalyzed cross-coupling reaction. In the context of synthesizing this compound, this typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with a suitably activated 4-substituted benzene (B151609) derivative.

Palladium-Catalyzed Buchwald-Hartwig Etherification: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This method can tolerate a wider range of functional groups and often proceeds with higher yields and selectivity. The reaction would involve coupling 3,5-bis(trifluoromethyl)phenol with a 4-haloaniline derivative (with appropriate protection of the amino group) or a 4-halonitrobenzene. The choice of palladium precursor and ligand is critical for the success of this reaction.

A key intermediate for these coupling reactions is 3,5-bis(trifluoromethyl)bromobenzene, which can be synthesized by the bromination of 1,3-bis(trifluoromethyl)benzene. google.comgoogle.com This intermediate can then be coupled with 4-aminophenol or its derivatives.

The reactivity of 3,5-bis(trifluoromethyl)phenol is enhanced by its acidic nature, a consequence of the electron-withdrawing trifluoromethyl groups. nbinno.com This increased acidity facilitates the formation of the corresponding phenoxide in the presence of a base, which is the active nucleophile in both Ullmann and Buchwald-Hartwig couplings.

Below is a table summarizing typical conditions for the synthesis of diaryl ethers, which are applicable to the formation of the bis(trifluoromethyl)phenoxy moiety.

Interactive Data Table: Representative Conditions for Diaryl Ether Synthesis

Coupling ReactionAryl Halide SubstratePhenol (B47542) SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Ullmann-type4-Iodonitrobenzene3,5-Bis(trifluoromethyl)phenolCuI / L-prolineK2CO3DMSO120Good
Buchwald-Hartwig4-Bromoaniline (protected)3,5-Bis(trifluoromethyl)phenolPd(OAc)2 / XPhosCs2CO3Toluene100High
Ullmann-type3,5-Bis(trifluoromethyl)bromobenzene4-AminophenolCu2O / SalicylaldoximeK3PO4Dioxane110Moderate to Good

Note: The yields are generalized and can vary significantly based on the specific reaction conditions and protecting groups used.

Investigation of Reaction Mechanisms and Kinetics in the Synthesis of the Compound

The synthesis of this compound primarily involves well-studied reaction mechanisms, namely the Ullmann condensation and the Buchwald-Hartwig cross-coupling.

Ullmann Reaction Mechanism: The mechanism of the Ullmann reaction has been a subject of extensive study and is believed to proceed through a copper(I)-mediated pathway. wikipedia.org The generally accepted mechanism involves the formation of a copper(I) phenoxide species from the reaction of the phenol with a copper(I) salt and a base. This copper phenoxide then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst. Kinetic studies have shown that the rate of the Ullmann reaction can be influenced by the nature of the solvent, the base, and the ligands employed.

Buchwald-Hartwig Amination/Etherification Mechanism: The Buchwald-Hartwig reaction proceeds via a catalytic cycle involving a palladium(0) species. wikipedia.org The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) intermediate. In the case of etherification, this is followed by coordination of the phenoxide and subsequent reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. For amination, the amine coordinates to the Pd(II) complex, followed by deprotonation to form a palladium amide complex, and then reductive elimination to furnish the C-N bond. The kinetics of these reactions are highly dependent on the steric and electronic properties of the phosphine ligands used.

The presence of the two trifluoromethyl groups on the phenoxy moiety significantly impacts the electronic properties of the reactants. These strongly electron-withdrawing groups increase the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide. nbinno.com In the case of an aryl halide reactant bearing these groups, the carbon-halogen bond is activated towards nucleophilic attack.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally benign synthetic methods in the chemical industry. The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound.

Catalyst Advancements: A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. The use of highly efficient copper and palladium catalysts in the Ullmann and Buchwald-Hartwig reactions, respectively, is a prime example. organic-chemistry.orgwikipedia.org Research is ongoing to develop catalysts that are more abundant, less toxic, and can operate under milder conditions. For instance, iron-based catalysts are being explored as a more sustainable alternative to palladium for cross-coupling reactions.

Solvent Selection: The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. Efforts are being made to replace these with greener alternatives such as water, ionic liquids, or bio-derived solvents. For example, Ullmann-type C-N coupling reactions have been successfully carried out in pure water. thieme-connect.de The use of recyclable solvent systems is also a key area of investigation.

Atom Economy: Synthetic routes with high atom economy are a fundamental goal of green chemistry. This involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. C-H activation and functionalization strategies are particularly promising in this regard as they avoid the need for pre-functionalized substrates, thereby reducing waste.

The application of these green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and economically viable manufacturing processes.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignments

NMR spectroscopy is the most powerful method for elucidating the precise atomic connectivity and constitution of this compound in solution. The molecule's structure, featuring two different aromatic rings and two trifluoromethyl groups, gives rise to distinct and predictable NMR spectra.

A complete structural assignment is achieved by combining ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on both aromatic rings and the amine group.

The protons on the aniline ring (para-substituted) are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, due to their coupling with adjacent protons.

The 3,5-disubstituted phenoxy ring has two equivalent protons at the 2- and 6-positions and one proton at the 4-position. This should result in two signals: a singlet (or a narrow triplet due to small four-bond coupling) for the H-4' proton and a singlet (or a narrow doublet) for the H-2'/H-6' protons.

The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to the molecule's asymmetry, 14 distinct carbon signals are expected (8 for the bis(trifluoromethyl)phenyl ring and 6 for the aminophenoxy ring).

The two -CF₃ groups will appear as a single quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms (¹J-CF).

The carbons directly bonded to the fluorine atoms (C-3' and C-5') will also exhibit quartets.

The ether-linked carbons (C-4 and C-1') are key indicators and would be found in the aromatic region, typically between 140-160 ppm.

¹⁹F NMR: The presence of two identical trifluoromethyl groups greatly simplifies the ¹⁹F NMR spectrum. nih.gov

A single, sharp resonance is expected, as the six fluorine atoms are chemically equivalent.

The chemical shift is anticipated to be in the typical range for an aryl trifluoromethyl group, approximately -63 to -65 ppm relative to CFCl₃. ucsb.edu The specific shift is sensitive to the electronic environment and solvent. nih.gov

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Position¹H NMR (Predicted δ, Multiplicity)¹³C NMR (Predicted δ)
1-~144
2, 6~6.8 (d)~122
3, 5~6.9 (d)~116
4-~147
NH₂~3.7 (br s)-
1'-~159
2', 6'~7.3 (s)~117
3', 5'-~133 (q, ¹J-CF ≈ 33 Hz)
4'~7.6 (s)~124
-CF₃-~123 (q, ¹J-CF ≈ 273 Hz)

Note: Predicted values are based on data from analogous compounds and standard additive rules. Actual experimental values may vary.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for confirming the complex structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would definitively link adjacent protons. A clear cross-peak between the doublets of the aniline ring protons (H-2/H-6 and H-3/H-5) would confirm their ortho relationship. The absence of COSY correlations for the singlets of the other ring would confirm their isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C spectrum (C-2, C-3, C-5, C-6, C-2', C-4', C-6').

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule as it reveals long-range (2-3 bond) C-H correlations. Key expected correlations would include:

Correlations from the aniline ring protons (H-2/6 and H-3/5) to the ether-linked carbon C-4.

Correlations from the phenoxy ring protons (H-2'/6') to the ether-linked carbon C-1' and the trifluoromethyl-bearing carbons C-3'/5'.

A crucial correlation from the protons on one ring (e.g., H-2/6) to the ether-linked carbon on the other ring (C-1') would definitively prove the ether linkage between the two specific aromatic moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. NOESY can help determine the preferred conformation of the molecule, particularly the dihedral angle of the C-O-C ether bond, by showing correlations between protons on the two different aromatic rings.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of the compound in its crystalline or amorphous solid form. Unlike in solution where molecules tumble rapidly, in the solid state, distinct signals can be observed for molecules that are chemically identical but occupy different positions in the crystal lattice (crystallographically inequivalent). This can reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking, which govern the molecular packing. Furthermore, ssNMR is a powerful tool for identifying and characterizing polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are excellent for confirming the presence of key structural features. nih.gov

The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands confirming its structure.

N-H Stretching: The primary amine group (-NH₂) should give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1620 cm⁻¹ region.

C-O-C Stretching: The diaryl ether linkage is characterized by strong absorptions corresponding to asymmetric and symmetric C-O-C stretching. The strong asymmetric stretch is typically found in the 1200-1280 cm⁻¹ range.

C-F Stretching: The most intense bands in the spectrum are expected to be the C-F stretching vibrations from the two -CF₃ groups, typically appearing in the 1100-1350 cm⁻¹ region. researchgate.net The high intensity is due to the large change in dipole moment during the C-F bond vibration.

Raman spectroscopy provides complementary information to FTIR. While polar groups like C-F and C-O are strong in the IR spectrum, non-polar, more symmetric vibrations are often stronger in the Raman spectrum.

Aromatic Ring Modes: The "ring breathing" modes of both aromatic rings, which involve a symmetric expansion and contraction of the rings, are expected to be particularly strong and sharp in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.net

C-F and N-H Stretching: The C-F and N-H stretching vibrations, which are very intense in the FTIR spectrum, are generally expected to be weaker in the Raman spectrum. nih.govnih.gov

Symmetric Vibrations: The symmetric C-O-C ether stretch and other symmetric skeletal vibrations will contribute to the Raman spectrum, helping to build a complete vibrational profile of the molecule.

Predicted Vibrational Spectroscopy Data for this compound

Table 2: Predicted Characteristic FTIR and Raman Bands (cm⁻¹)
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected FTIR IntensityExpected Raman Intensity
N-H Asymmetric & Symmetric Stretch3300 - 3500MediumWeak
Aromatic C-H Stretch3030 - 3100MediumMedium
Aromatic C=C Stretch1450 - 1620Medium-StrongStrong
Asymmetric C-O-C Stretch1200 - 1280StrongWeak
C-F Stretch1100 - 1350Very StrongMedium

Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of a compound. For this compound, it provides definitive confirmation of its elemental composition and offers insights into its chemical stability through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. The molecular formula of this compound is C₁₄H₉F₆NO. synblock.com Its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is calculated to be 321.058833 g/mol . epa.gov

HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure this value with high precision, typically to within a few parts per million (ppm). This accuracy is critical for distinguishing the compound from other molecules that might have the same nominal mass but a different elemental composition. The technique ionizes the molecule—often by creating a protonated species, [M+H]⁺, with a predicted m/z of 230.03990 for a related compound, 3,5-bis(trifluoromethyl)aniline—and measures the mass-to-charge ratio. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts (Note: Data is based on theoretical calculations for related compounds and the known molecular formula. uni.lu)

Adduct Type Calculated m/z
[M+H]⁺ 322.0661
[M+Na]⁺ 344.0481
[M-H]⁻ 320.0515

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific adduct like [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation.

For this compound, the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Cleavage of the ether bond (C-O): This is a common fragmentation pathway for diaryl ethers, which would lead to ions corresponding to the aniline and phenoxy moieties.

Loss of trifluoromethyl groups (-CF₃): The C-CF₃ bond can cleave, resulting in the loss of a mass of 69 Da.

Cleavage adjacent to the amine group: Alpha-cleavage is characteristic of amines and can provide further structural information. libretexts.org

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z) Proposed Fragment Structure Fragment m/z (Da) Neutral Loss
322.0661 ([M+H]⁺) [H₂N-C₆H₄-O]⁺ 108.04 C₈H₃F₆
322.0661 ([M+H]⁺) [(CF₃)₂-C₆H₃-O]⁺ 229.01 C₆H₆N
322.0661 ([M+H]⁺) [M+H-CF₃]⁺ 253.06 CF₃

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides valuable information about the conjugated systems and chromophores present.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its aromatic systems. The molecule contains two main chromophores: the aniline ring and the 3,5-bis(trifluoromethyl)phenyl ring, linked by an ether oxygen atom. The expected transitions are primarily π → π* transitions associated with the benzene rings and, to a lesser extent, n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

The aniline moiety itself typically shows two absorption bands. The presence of the bulky and highly electron-withdrawing trifluoromethyl groups (-CF₃) on the phenoxy ring, along with the ether linkage, would be expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to simpler substituted anilines. researchgate.net The interaction between the electron-donating amine group (-NH₂) and the electron-withdrawing trifluoromethyl groups across the ether bridge can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths.

Table 3: Expected Electronic Transitions for this compound

Transition Type Associated Functional Group Expected Wavelength Region
π → π* Phenyl Rings 200-300 nm
n → π* -NH₂ (Amine) >280 nm (typically weak)
n → π* -O- (Ether) ~200 nm

X-ray Crystallography for Precise Molecular Geometry and Crystal Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and dihedral angles, revealing the exact conformation of the this compound molecule in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as bis(aniline)dichlorocobalt, provides a framework for what to expect. researchgate.net A crystallographic study would elucidate:

The C-O-C bond angle of the diaryl ether linkage.

The dihedral angles between the two aromatic rings, which would quantify the degree of twisting of the molecule.

The geometry of the amine group and its orientation relative to the aniline ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group (N-H···O or N-H···N) and potential non-covalent interactions involving the fluorine atoms. This packing information is crucial for understanding the material's bulk properties.

Table 4: Key Molecular Geometry Parameters Determined by X-ray Crystallography

Parameter Description Expected Information
Bond Lengths Distances between bonded atoms (e.g., C-N, C-O, C-C, C-F) Reveals bond order and electronic effects.
Bond Angles Angles between three connected atoms (e.g., C-O-C, C-N-H) Defines the local geometry around an atom.
Dihedral Angles Torsional angle between two planes (e.g., C-C-O-C) Describes the conformation and steric hindrance between the two rings.
Crystal Packing Arrangement of molecules in the unit cell Shows intermolecular forces like hydrogen bonds and van der Waals interactions.

Advanced Computational Chemistry Investigations of 4 3,5 Bis Trifluoromethyl Phenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 4-[3,5-bis(trifluoromethyl)phenoxy]aniline, these calculations can elucidate the influence of its distinct structural motifs: the electron-donating aniline (B41778) ring, the electron-withdrawing bis(trifluoromethyl)phenyl ring, and the bridging ether linkage.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. conicet.gov.arresearchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, are often employed for their balance of accuracy and computational cost in analyzing medium-to-large organic molecules. nih.govchemicalbook.com Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory, often used for benchmarking results. conicet.gov.arrsc.org

For this compound, a typical DFT study would involve geometry optimization using a basis set such as 6-311++G(d,p) to find the molecule's most stable three-dimensional structure. nih.govresearchgate.net These calculations would provide key data on bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred spatial arrangement.

Table 1: Representative Theoretical Methods for Analyzing this compound

Computational Method Typical Basis Set Properties Investigated Relevance
DFT (e.g., B3LYP) 6-311++G(d,p) Optimized geometry, vibrational frequencies, electronic properties (HOMO/LUMO), NMR/UV-Vis spectra. nih.govchemicalbook.com Provides a robust and cost-effective overview of molecular structure and properties.
Ab Initio (e.g., MP2) 6-311+G(d,p) High-accuracy energy calculations, transition state energies. rsc.org Used for validating DFT results and investigating reaction mechanisms.
Time-Dependent DFT (TD-DFT) 6-311++G(d,p) Electronic excitation energies, theoretical UV-Vis spectra. nih.govresearchgate.net Predicts how the molecule absorbs light and its resulting electronic transitions.

The electronic behavior of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting reactivity. researchgate.net

HOMO: The HOMO is expected to be primarily localized on the electron-rich 4-phenoxyaniline (B93406) moiety, specifically centered on the aniline nitrogen and the attached phenyl ring. The nitrogen lone pair contributes significantly, making this region the most likely site for electrophilic attack.

LUMO: Conversely, the LUMO is predicted to be concentrated on the electron-deficient 3,5-bis(trifluoromethyl)phenyl ring. The powerful electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups creates a region susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) map would visually confirm these electronic distributions, with negative potential (red/yellow) around the aniline nitrogen and ether oxygen, and positive potential (blue) on the bis(trifluoromethyl)phenyl ring and the amine hydrogens. researchgate.net

Quantum chemical methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For this compound, calculations would predict distinct signals for the aromatic protons on both rings. The ¹³C NMR spectrum would be characterized by signals for the carbons bonded to the highly electronegative fluorine atoms at a significant downfield shift. The ¹⁹F NMR would likely show a single resonance, as the two -CF₃ groups are chemically equivalent.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate a theoretical UV-Vis absorption spectrum. researchgate.net The spectrum of this molecule is expected to show π-π* transitions characteristic of the aromatic systems. The primary absorption bands would likely correspond to electronic excitations from the HOMO (on the aniline part) to the LUMO (on the trifluoromethyl-substituted part). researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Parameter Expected Observation
¹H NMR Chemical Shift (δ) Multiple signals in the aromatic region (approx. 6.8-7.5 ppm). A broad singlet for the -NH₂ protons.
¹³C NMR Chemical Shift (δ) Aromatic carbons from ~115-160 ppm. A quartet for the -CF₃ carbon due to C-F coupling.
¹⁹F NMR Chemical Shift (δ) A single, strong singlet around -63 ppm (relative to CCl₃F), characteristic of aryl-CF₃ groups.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation of this compound, typically using a force field like AMBER or GAFF, would provide insights into its conformational flexibility. nih.govresearchgate.net

The key focus of such a simulation would be the torsional dynamics around the two C-O-C ether bonds. The simulation would map the potential energy surface associated with the rotation of the phenyl rings relative to each other, identifying low-energy conformers and the energy barriers separating them. beilstein-journals.orgresearchgate.net This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site. MD simulations in a solvent box (e.g., water) can also reveal how the molecule interacts with its environment through hydrogen bonds (via the -NH₂ group) and other non-covalent interactions. ajchem-a.com

Theoretical Studies on Reaction Mechanisms and Transition States of the Compound

DFT calculations are a powerful tool for investigating the potential chemical reactions of this compound. rsc.org By mapping the reaction coordinates, chemists can identify the transition state structures and calculate the activation energies for various transformations.

For example, a study could model the mechanism of electrophilic aromatic substitution on the aniline ring. The calculations would likely confirm that substitution is favored at the positions ortho to the amino group due to its activating and ortho-, para-directing effects. Another potential study could involve modeling reactions at the amine group itself, such as acylation or diazotization, providing detailed energetic profiles for each step of the reaction pathway. chemicalbook.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. nih.govnih.gov

If a series of derivatives of this compound were synthesized and tested for a specific endpoint (e.g., enzyme inhibition, cytotoxicity), a QSAR model could be developed. nih.govresearchgate.net This involves calculating a wide range of molecular descriptors for each derivative. These descriptors can be constitutional, topological, geometric, or electronic in nature. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation linking a subset of these descriptors to the observed activity. nih.gov Such a model can be highly predictive, allowing researchers to estimate the activity of new, yet-to-be-synthesized derivatives and prioritize synthetic efforts. nih.gov

Table 3: Common Descriptor Classes for QSAR/QSPR Modeling

Descriptor Class Examples Information Encoded
Electronic Dipole moment, HOMO/LUMO energies, Mulliken charges Electron distribution, reactivity, polarizability.
Steric / Geometric Molecular volume, surface area, ovality Size and shape of the molecule.
Topological Wiener index, Kier & Hall connectivity indices Atomic connectivity and branching.

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity, ability to cross cell membranes. |

Investigation of Advanced Reactivity and Mechanistic Pathways of 4 3,5 Bis Trifluoromethyl Phenoxy Aniline

Electrophilic and Nucleophilic Substitution Reactions of the Aniline (B41778) Moiety

The reactivity of the aniline portion of the molecule is governed by the powerful electron-donating and ortho-, para-directing amino group (-NH2). byjus.com However, this activating effect is tempered by the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenoxy group attached at the para-position.

Electrophilic Substitution: The -NH2 group strongly activates the benzene (B151609) ring to which it is attached, directing incoming electrophiles to the ortho and para positions due to the stabilization of the corresponding carbocation intermediates through resonance. byjus.com In 4-[3,5-bis(trifluoromethyl)phenoxy]aniline, the para-position is blocked. Consequently, electrophilic substitution is anticipated to occur exclusively at the positions ortho to the amino group (C2 and C6). Standard electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water at room temperature would be expected to yield the 2,6-dibromo derivative. byjus.com

Nitration and Sulfonation: These reactions typically require more controlled conditions with aniline to prevent oxidation and manage the high reactivity. The reaction with sulfuric acid would likely form the anilinium hydrogen sulfate (B86663) salt, which upon heating would yield 4-[3,5-bis(trifluoromethyl)phenoxy]sulfanilic acid. byjus.com

Nucleophilic Substitution: The nitrogen atom of the aniline's amino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in nucleophilic substitution reactions, such as acetylation. In this type of reaction, the aniline acts as the nucleophile, attacking an electrophilic acyl group, as seen in the reaction with acetic anhydride (B1165640) to form an acetanilide. byjus.com

Table 1: Summary of Substitution Reactions on the Aniline Moiety
Reaction TypeReagent ExampleExpected ProductControlling Factors
Electrophilic HalogenationBromine Water (Br₂)2,6-Dibromo-4-[3,5-bis(trifluoromethyl)phenoxy]aniline-NH₂ group is ortho-directing; para-position is blocked. byjus.com
Electrophilic SulfonationConcentrated H₂SO₄, heat3-Amino-4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonic acid-NH₂ group directs ortho; formation of zwitterionic sulfanilic acid. byjus.com
Nucleophilic Acylation (Acetylation)Acetic Anhydride ((CH₃CO)₂O)N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)acetamideNucleophilicity of the aniline nitrogen. byjus.com

Functionalization Strategies and Derivatization of the Phenoxy and Aniline Groups

The distinct electronic properties of the two aromatic rings allow for selective functionalization.

Aniline Group Derivatization: The amino group is the primary site for derivatization. Common strategies include:

Imine (Schiff Base) Formation: Reaction with aldehydes or ketones under dehydrating conditions yields corresponding imines. This is a versatile method for introducing a wide range of substituents. sigmaaldrich.com

Reductive Amination: Imines formed from the aniline can be subsequently reduced, for example with sodium borohydride (B1222165) (NaBH₄), to form secondary amines. This two-step process is a robust method for N-alkylation. nih.gov

Thiourea (B124793) Formation: Reaction with an isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, results in the formation of a highly functionalized thiourea derivative. sigmaaldrich.com This method is effective for derivatizing surface-bound amino groups and can be applied in solution-phase synthesis. sigmaaldrich.com

Phenoxy Group Functionalization: The phenoxy ring is heavily deactivated by the two powerful electron-withdrawing trifluoromethyl (-CF₃) groups. This makes conventional electrophilic aromatic substitution on this ring exceptionally difficult. Functionalization of this moiety typically relies on reactions performed prior to its coupling with the aniline precursor. The C-F bonds are highly stable, making direct modification of the -CF₃ groups challenging under normal conditions.

Table 2: Derivatization Strategies
MoietyReaction TypeReagentProduct ClassReference
AnilineImine FormationAldehydes/Ketones (R-CHO/R₂C=O)Schiff Bases sigmaaldrich.com
AnilineReductive Amination1. Aldehyde, 2. NaBH₄N-Alkyl Anilines nih.gov
AnilineThiourea FormationIsothiocyanates (R-NCS)Thioureas sigmaaldrich.com
PhenoxyElectrophilic SubstitutionN/A (Generally unreactive)N/AGeneral chemical principles

Studies on Radical Reactions and Photoredox Catalysis Involving the Compound

Trifluoromethyl groups are frequently introduced into molecules via radical pathways, often facilitated by photoredox catalysis. nih.gov This field offers powerful, mild, and efficient methods for forming C-CF₃ bonds.

A proposed mechanism for such a reaction involves the excitation of a photocatalyst (e.g., Ru(phen)₃²⁺) by visible light. nih.gov The excited photocatalyst can then reduce a trifluoromethyl source like triflyl chloride (CF₃SO₂Cl), which fragments to generate a trifluoromethyl radical (•CF₃). nih.gov This electron-deficient radical is well-suited to attack electron-rich aromatic systems. nih.gov

While this compound already contains -CF₃ groups, it could serve as a substrate for further radical reactions. For instance:

Radical Trifluoromethylation: The electron-rich aniline ring could be targeted by externally generated •CF₃ radicals, leading to the introduction of another trifluoromethyl group, likely at an ortho position. nih.govmdpi.com

Reductive Trifluoromethylation: The compound can first be converted to an imine. Subsequent photoredox-catalyzed single-electron transfer reduction of the imine can generate a radical that couples with a trifluoromethyl radical source. rsc.org

Radical Cascade Cyclizations: Indole derivatives containing trifluoromethyl groups can be synthesized through visible-light-promoted radical cascade cyclizations, a process that can be initiated without a photocatalyst by the homolysis of a suitable radical source like Umemoto's reagent. beilstein-journals.org

Elucidation of Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The regiochemical outcome of reactions on this compound is strongly dictated by the electronic nature of its constituent parts.

In Electrophilic Reactions: As established, the activating, ortho-directing -NH₂ group controls the regioselectivity. With the para position occupied, electrophiles will selectively attack the C2 and C6 positions of the aniline ring. byjus.com

In Radical Reactions: An electron-deficient radical, such as •CF₃, will preferentially add to the most electron-rich position available. nih.gov The aniline ring is far more electron-rich than the phenoxy ring. Within the aniline ring, the positions ortho to the strongly activating amino group are the most nucleophilic, making them the most likely sites for radical attack. mdpi.com

Stereoselectivity: this compound is an achiral molecule and does not have any stereocenters. Therefore, reactions involving achiral reagents will not produce stereoisomers. Stereoselectivity would only become a consideration if a chiral center is introduced into the molecule, for example, through asymmetric synthesis or by reacting the compound with a chiral reagent or a catalyst that induces stereocontrol. No specific studies on stereoselective transformations of this compound were identified in the reviewed literature.

Table 3: Regioselectivity in Transformations
Reaction TypeTarget RingPosition of AttackRationale
Electrophilic SubstitutionAnilineC2 and C6 (ortho to -NH₂)Strong ortho-directing effect of the amino group; para-position blocked. byjus.com
Radical Addition (e.g., •CF₃)AnilineC2 and C6 (ortho to -NH₂)Attack occurs at the most electron-rich positions of the most electron-rich ring. nih.govmdpi.com
Any SubstitutionPhenoxyHighly disfavoredRing is strongly deactivated by two -CF₃ groups.

Investigation of Organometallic Reactions Utilizing the Compound

The structural features of this compound make it a suitable precursor or substrate for various organometallic reactions.

Cross-Coupling Reactions: While the compound itself is not primed for cross-coupling, its halogenated derivatives are excellent substrates. For instance, a bromo- or iodo- derivative (e.g., 2-bromo-4-[3,5-bis(trifluoromethyl)phenoxy]aniline) could readily participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.

C-N Bond Forming Reactions: The synthesis of the parent compound or its derivatives can be achieved via organometallic catalysis. Copper-catalyzed amination of a corresponding aryl halide is a viable method for forming the crucial C-N bond. researchgate.net

Catalyzed Hydroamination: The aniline's N-H bond can add across unsaturated bonds in a reaction catalyzed by transition metals. For example, titanium-catalyzed hydroamination of alkenes with similar anilines has been reported to produce N-alkylated products. sigmaaldrich.com

Ligand Synthesis: The nitrogen atom can act as a ligand for transition metals. Furthermore, the entire molecule can serve as a bulky, electronically-tuned building block for more complex ligands used in catalysis. researchgate.net

Research Applications of 4 3,5 Bis Trifluoromethyl Phenoxy Aniline in Specialized Fields

Polymer Chemistry and Advanced Materials Science

The distinct molecular architecture of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline and its derivatives has been leveraged in polymer science to synthesize high-performance polymers such as polyimides and aramids. The presence of fluorine atoms is particularly significant, as it can impart desirable properties including thermal stability, chemical resistance, and specific optical and dielectric characteristics.

The aniline (B41778) functional group allows this compound to act as a diamine monomer in polycondensation reactions. While direct polymerization of this specific monomer is not extensively documented, structurally analogous diamines have been successfully used to create novel polyimides and aramids. For instance, a fluorinated aromatic diamine, bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine (B1218219) oxide, has been synthesized and subsequently reacted with various aromatic dianhydrides to prepare a series of new fluorinated polyimides. researchgate.net Similarly, aramids, which are known for their exceptional strength and heat resistance, have been synthesized using flexible bis(4-aminophenoxy) benzene (B151609) moieties to enhance their processability into thin films and coatings. mdpi.com

The synthesis strategy often involves a two-step process, starting with the creation of a polyamic acid intermediate, followed by chemical or thermal imidization to form the final polyimide. researchgate.net The incorporation of the bulky and electron-withdrawing bis(trifluoromethyl)phenyl group into the polymer backbone disrupts chain packing, which can increase solubility and modify the material's mechanical and thermal properties. researchgate.net Researchers have also synthesized polyimides from 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide, a related complex monomer, to produce materials with excellent solubility and low dielectric constants. researchgate.net These examples highlight the potential of the this compound structural motif as a key component for designing advanced polymeric architectures.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, valued for its ability to create polymers with diverse functionalities and well-controlled architectures. researchgate.net The process is initiated by metal carbene complexes and is not directly applicable to aniline-based monomers like this compound.

However, the goal of incorporating fluorine into polymers via advanced techniques has led to related research. For example, fluorinated monomers such as N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide have been successfully polymerized using ROMP to produce functional copolymers. researchgate.net In a different but related ring-opening approach, a compound containing the 3,5-bis(trifluoromethyl)phenyl group, specifically N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, has been employed as an efficient organocatalyst for the ring-opening polymerization (ROP) of L-lactide. nih.gov This demonstrates that the bis(trifluoromethyl)phenyl moiety can play a role in advanced polymerization, in this case by activating a monomer for polymerization through hydrogen bonding. nih.gov While this is distinct from ROMP, it underscores the versatility of this functional group in modern polymer synthesis.

The inclusion of the this compound scaffold into a polymer chain is a deliberate design choice to achieve a specific set of functional properties. The introduction of CF3 groups is a well-known strategy to enhance polymer performance in several key areas. researchgate.net

Thermal Stability and Glass Transition Temperature: Polyimides synthesized from analogous fluorinated diamines exhibit high glass transition temperatures (Tg), often ranging from 248°C to over 300°C, and excellent thermal stability, with decomposition temperatures approaching 500°C. researchgate.netresearchgate.net

Solubility: A significant challenge with high-performance polymers like aramids and polyimides is their poor solubility, which complicates processing. The bulky CF3 groups and the flexible ether linkage in the this compound structure disrupt the close packing of polymer chains. This increases the free volume and hinders the intermolecular forces, leading to markedly improved solubility in common organic solvents like N-methylpyrrolidinone (NMP), tetrahydrofuran (B95107) (THF), and even chloroform (B151607) (CHCl3). researchgate.netresearchgate.net

Dielectric and Optical Properties: The presence of fluorine atoms lowers the dielectric constant of polymers by reducing the number of polarizable groups per unit volume. researchgate.net Polyimides derived from related fluorinated diamines have shown low dielectric constants (as low as 2.81 at 1 MHz) and low moisture absorption, which are critical properties for applications in microelectronics and as insulating materials. researchgate.netresearchgate.net These polymers can also be designed to be optically transparent with low birefringence, making them suitable for optical films and coatings. researchgate.netresearchgate.net

Research into degradable and sustainable polymers derived specifically from this compound is not widely published. However, related research provides some insights. For instance, certain highly fluorinated polymers, such as poly-p-oxyperfluorobenzylene, have been noted to be susceptible to hydrolytic degradation. nih.gov

Furthermore, the use of a related catalyst, N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, in the ring-opening polymerization of L-lactide leads to the formation of poly(l-lactide) (PLA). nih.gov PLA is one of the most well-known and widely used biodegradable and biocompatible polymers, derived from renewable resources. This suggests that while the aniline monomer itself may be used for durable high-performance applications, the bis(trifluoromethyl)phenyl moiety it contains can also be integrated into catalytic systems designed for producing sustainable materials. Further research is needed to explore the lifecycle and degradability of polymers directly incorporating the this compound unit.

Medicinal Chemistry and Chemical Biology Research

In medicinal chemistry, the concept of a molecular scaffold—a core chemical structure upon which a variety of functional groups can be built—is fundamental to drug discovery. frontiersin.orgsemanticscholar.org The this compound structure serves as a valuable scaffold due to the synthetic accessibility of its aniline group and the unique properties conferred by the bis(trifluoromethyl)phenyl moiety, which can enhance a molecule's metabolic stability and binding affinity to biological targets. nih.gov

The this compound framework has been utilized as a foundational scaffold for the synthesis of novel, biologically active molecules. Its utility is demonstrated in the development of new antimicrobial agents. In one study, a core pyrazole (B372694) aldehyde featuring a 3,5-bis(trifluoromethyl)phenyl group was reacted with a library of different aniline derivatives to produce a range of new compounds. mdpi.comnih.gov

This approach, known as parallel synthesis, allows chemists to rapidly generate numerous analogues of a lead compound to explore structure-activity relationships. Among the various anilines tested, a phenoxy-substituted derivative was found to yield a potent antimicrobial compound with a minimum inhibitory concentration (MIC) of 1 µg/mL against several bacterial strains. nih.gov This finding underscores the importance of the phenoxy-aniline portion of the scaffold in achieving high biological activity. The table below, based on data from this research, illustrates how different aniline derivatives (R-NH2) were attached to a common core to create a library of potential antimicrobial agents. nih.gov

Derivative Aniline (R-NH2)Resulting Compound Activity
PhenylanilineModerate activity (MIC as low as 2 µg/mL)
4-IsopropylanilinePotent activity against S. aureus (MIC 1-2 µg/mL)
4-MethoxyanilineSignificantly decreased potency
Phenoxyaniline Potent antimicrobial activity (MIC of 1 µg/mL)

This research exemplifies how the this compound scaffold can be systematically modified to optimize biological activity, a core principle in the design and development of new chemical entities for therapeutic use. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Investigations of its Derivatives

The core structure of this compound serves as a foundational template for extensive structure-activity relationship (SAR) studies. By systematically modifying this scaffold, researchers can probe the structural requirements for eliciting or enhancing specific biological activities.

Key research findings in the SAR of derivatives include:

Influence of Substituent Position and Nature: The biological activity of aniline derivatives can be significantly altered by the position and electronic nature of substituents. For instance, in related trifluoromethyl-substituted anilines, the introduction of a chlorine atom can increase antiproliferative potency by augmenting electrophilicity and binding affinity. Similarly, adding bulky groups can enhance interactions with hydrophobic pockets in biological targets.

Linker Modifications: In SAR studies of complex molecules derived from similar building blocks, the nature of the linker connecting different parts of the molecule is crucial. For example, replacing an oxygen linker with a nitrogen or sulfonyl linker can dramatically change the biological activity profile. mdpi.com

Bioisosteric Replacements: The bis(trifluoromethyl)phenyl moiety is often used as a bioisostere for other groups to explore the impact on activity. SAR studies frequently involve comparing derivatives with and without these fluorinated groups or replacing them with other electron-withdrawing or lipophilic groups to understand the specific contribution of the CF3 groups. mdpi.com

Interactive Table: SAR Insights for Aniline Derivatives
Structural Modification Observed Effect on Activity Rationale Reference
Addition of Halogens (e.g., Cl)Increased antiproliferative potencyEnhanced electrophilicity and binding affinity
Introduction of Bulky GroupsImproved inhibition of specific channelsPromotion of hydrophobic interactions
Presence of CF3 GroupsEnhanced metabolic stability and bindingElectron-withdrawing nature and hydrophobic interactions
Variation of Linker Atom (O vs. N)Altered biological activityChanges in bond angles, flexibility, and hydrogen bonding potential mdpi.com

Impact of Fluorination on Molecular Recognition and Biological Interactions

The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, has a profound impact on the physicochemical properties of this compound, which in turn governs its molecular recognition and biological interactions.

Enhanced Lipophilicity and Binding: While the introduction of a single fluorine atom can increase polarity, a trifluoromethyl group, despite its own dipole moment, generally increases the lipophilicity or hydrophobicity of a molecule due to its larger molar volume. beilstein-journals.org This enhanced lipophilicity can facilitate passage through biological membranes and improve binding to hydrophobic pockets within target proteins. chemimpex.com

Modulation of Electronic Properties: The CF3 groups are potent electron-withdrawing groups. This electronic influence can alter the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions.

Specific Molecular Interactions: Fluorine atoms can participate in various non-covalent interactions, including dipole-dipole, ion-dipole, and weak hydrogen bonds (C-H···F). itn-tadfsolutions.de These interactions, although individually weak, can collectively contribute significantly to the binding affinity and selectivity of the molecule for its target. The presence of multiple fluorine atoms in the two CF3 groups provides numerous opportunities for such interactions.

Applications in the Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The properties of this compound and its derivatives make them suitable candidates for the development of such probes.

While direct application of this compound as a probe is not extensively documented, its structural motifs are found in molecules designed for this purpose. The development of probes based on this scaffold would leverage the following attributes:

High Affinity and Selectivity: The bis(trifluoromethyl)phenoxy group can be incorporated into ligands to achieve high binding affinity for specific protein targets. SAR studies help in fine-tuning the structure to ensure selectivity, a critical requirement for a reliable chemical probe.

Trifluoromethyl Groups as NMR Probes: The ¹⁹F nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy. Molecules containing CF3 groups can be used as ¹⁹F NMR probes to study binding events, conformational changes, and the local environment within a biological system, as there is no background signal in biological samples.

Use in Photoaffinity Labeling: The aniline group can be chemically modified, for example, into an azide (B81097) or diazirine, to create a photoaffinity label. Upon photoactivation, this reactive group can form a covalent bond with the target protein, allowing for its identification and characterization. The bis(trifluoromethyl)phenyl moiety would serve to direct the probe to the target of interest.

Advanced Analytical Chemistry Method Development

The unique chemical properties of this compound necessitate the development of specialized and sensitive analytical methods for its detection and quantification, particularly for trace analysis and impurity profiling.

Development of Ultra-Sensitive and Selective Detection Methods for the Compound

Achieving ultra-sensitive and selective detection is crucial for monitoring the compound in various matrices, from environmental samples to biological fluids.

Fluorescence-Based Assays: While not specific to this compound, general methods for detecting enzymatic activity with high sensitivity, such as using molecular beacons, can achieve detection limits in the range of 0.01 U mL⁻¹. rsc.org Similar principles could be adapted for detecting interactions involving this compound.

Mass Spectrometry (MS): This is a cornerstone technique for sensitive and selective detection. Coupled with chromatographic separation, MS can provide low detection limits and structural confirmation. For related trifluoromethyl-anilines, GC-MS has been used for detection in biological materials. chemicalbook.com

Electrochemical Sensors: The aniline moiety is electrochemically active and can be oxidized. This property can be exploited to develop sensitive electrochemical sensors for the detection of the compound. The presence of the electron-withdrawing CF3 groups would influence the oxidation potential, potentially allowing for selective detection.

Trace Analysis and Impurity Profiling Methodologies

The synthesis of this compound can result in trace-level impurities, and its presence in various samples may be at very low concentrations. Therefore, robust methods for trace analysis and impurity profiling are essential.

Forced Degradation Studies: To identify potential impurities and degradation products, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal) are performed. nih.gov The resulting degradants are then identified, often using LC-MS. nih.gov For example, under thermal stress, related compounds can degrade to form simpler anilines like 4-(trifluoromethyl)aniline. nih.gov

Methodologies for Biological Matrices: Methods have been developed for the quantitative evaluation of related compounds, such as 4-nitro-3-(trifluoromethyl)-aniline, in biological tissues and fluids. chemicalbook.com These methods often involve an extraction step followed by analysis, with reported minimum detectable amounts in the microgram range per 100g of material. chemicalbook.com

Chromatographic Separations (e.g., UHPLC, GC, SFC) Coupled with Mass Spectrometry

Chromatography is the primary technique for separating this compound from complex mixtures, and its coupling with mass spectrometry provides the necessary sensitivity and specificity for analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the analysis of aromatic amines. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govsielc.com UHPLC, using columns with smaller particle sizes, offers faster analysis times and higher resolution, which is advantageous for separating closely related impurities. sielc.com

Gas Chromatography (GC): Due to its volatility, this compound and its derivatives can also be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This technique is particularly useful for identifying volatile impurities and degradation products. chemicalbook.com

Mass Spectrometry (MS) Coupling: Coupling these separation techniques with MS allows for the determination of the mass-to-charge ratio (m/z) of the compound and its fragments, providing definitive identification and enabling quantification at very low levels. nih.gov

Interactive Table: Chromatographic Methods for Aniline Derivatives
Technique Stationary Phase (Column) Mobile/Carrier Phase Example Detector Application Reference
RP-HPLC C18Acetonitrile/Phosphate BufferUV, MSQuantification, Impurity Profiling, Stability nih.gov
HPTLC Silica Gel 60 F254Benzene/Ethanol/Acetic AcidUVSeparation of Degradation Products nih.gov
GC Not SpecifiedNot SpecifiedMSDetection in Biological Material chemicalbook.com
UHPLC Newcrom R1 (Reverse-Phase)Acetonitrile/Water/AcidMSFast Separation, Impurity Isolation sielc.com

Environmental Fate and Degradation Mechanisms of 4 3,5 Bis Trifluoromethyl Phenoxy Aniline

Abiotic Transformation Studies under Simulated Environmental Conditions

Phototransformation Mechanisms

The potential for 4-[3,5-bis(trifluoromethyl)phenoxy]aniline to undergo phototransformation when exposed to sunlight is another critical, yet unexamined, aspect of its environmental fate. The aromatic rings in its structure suggest that it may absorb light in the environmentally relevant spectrum, potentially leading to direct or indirect photodegradation. However, no studies have been published that investigate its phototransformation mechanisms, quantum yield, or the identity of its photoproducts.

Biotic Degradation Studies in Environmental Compartments

The susceptibility of a compound to microbial degradation is a key factor in its environmental persistence. For this compound, there is a significant lack of information regarding its behavior in biologically active environments.

Aerobic and Anaerobic Biodegradation in Soil, Water, and Sediment

Comprehensive searches of scientific databases did not yield any studies on the aerobic or anaerobic biodegradation of this compound in soil, water, or sediment. The presence of two trifluoromethyl groups on one of the phenyl rings is a notable feature. Halogenated, particularly fluorinated, compounds can be recalcitrant to microbial degradation. The high stability of the carbon-fluorine bond often makes these molecules resistant to enzymatic attack. Without specific studies, it is not possible to determine the rate or extent of its biodegradation under either aerobic or anaerobic conditions.

Identification and Characterization of Environmental Transformation Products

The identification of transformation products is crucial for a complete environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound. Given the absence of studies on the hydrolysis, phototransformation, and biodegradation of this compound, no environmental transformation products have been identified or characterized.

Mass Balance and Distribution Studies in Environmental Systems

Mass balance studies are designed to account for the total amount of a chemical after it has been introduced into a test system, providing a complete picture of its distribution and degradation. There are no published mass balance studies for this compound in any environmental system. Such studies would be invaluable for understanding its partitioning between different environmental compartments (water, soil, sediment, air, and biota) and for verifying the extent of its degradation versus its sequestration.

Adsorption and Desorption Behavior in Various Media

The movement and distribution of this compound in the environment are heavily influenced by its adsorption and desorption characteristics in different media, such as soil and sediment. Adsorption, the process by which a chemical binds to particles, can reduce its mobility and bioavailability, while desorption determines its potential to be released back into the porewater or surrounding environment.

Research Findings:

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the environmental behavior of chemicals when experimental data are scarce. frontiersin.orgjetjournal.usresearchgate.net These models use the chemical's structure and physicochemical properties to estimate parameters like the soil sorption coefficient. For aromatic amines and fluorinated compounds, factors such as hydrophobicity (log Kow), molecular size, and the presence of specific functional groups are critical determinants of their adsorption behavior.

The presence of the two trifluoromethyl groups on the phenoxy ring is expected to significantly increase the lipophilicity of the molecule, suggesting a strong tendency to adsorb to organic matter in soil and sediment. beilstein-journals.org The aniline (B41778) moiety can also contribute to adsorption through various mechanisms, including hydrogen bonding and cation exchange, depending on the soil pH.

To illustrate the potential adsorption behavior, the following table presents predicted environmental fate data for a structurally related compound, 5-Chloro-2-(trifluoromethyl)aniline, from the US EPA's CompTox Chemicals Dashboard. epa.gov It is important to note that these are predicted values and may not precisely reflect the behavior of this compound.

Table 1: Predicted Environmental Fate Parameters for 5-Chloro-2-(trifluoromethyl)aniline

ParameterPredicted ValueUnitSignificance
Soil Adsorption Coefficient (Koc)501L/kgIndicates moderate potential for adsorption to soil and sediment organic carbon.
Bioconcentration Factor139L/kgSuggests a moderate potential for accumulation in aquatic organisms.
Biodegradation Half-Life3.55daysPredicts relatively slow primary degradation in the environment.

Data Source: US EPA CompTox Chemicals Dashboard. epa.gov These are predicted values for a structurally related compound and should be considered as estimations.

The desorption of this compound from soil and sediment particles is likely to be a slow process, a phenomenon known as hysteresis. This is often observed with compounds that exhibit strong adsorption, leading to their long-term persistence in the solid phase of the environment. nih.govhuji.ac.il

Environmental Exposure Modeling and Persistence Assessments

Environmental exposure modeling plays a crucial role in estimating the potential concentrations of chemicals in various environmental compartments and assessing their long-term persistence. jodrugs.com For this compound, the lack of specific degradation data necessitates the use of models that rely on its chemical structure and physicochemical properties.

Persistence Assessments:

The persistence of a chemical is its ability to remain in the environment without being transformed or degraded. Compounds containing trifluoromethyl groups are known for their high persistence due to the strength of the carbon-fluorine bond, which is resistant to both biotic and abiotic degradation processes. epa.govresearchgate.net

Biodegradation: The aniline structure can be susceptible to microbial degradation; however, the presence of the trifluoromethyl groups is likely to hinder this process significantly.

Photodegradation: In the atmosphere, the compound may undergo photodegradation through reactions with hydroxyl radicals. However, in soil and water, its strong adsorption to particulate matter could limit its exposure to sunlight, thereby reducing the rate of photodegradation.

Hydrolysis: The ether linkage in the molecule could be subject to hydrolysis, but this process is generally slow for diaryl ethers under typical environmental pH conditions.

Given these characteristics, this compound is expected to be a persistent organic pollutant (POP). The general consensus in the scientific community is that highly fluorinated compounds, due to their resistance to degradation, pose a long-term risk to the environment. fishersci.com

Exposure Modeling:

Exposure models for chemicals like this compound would typically consider various release scenarios, transport pathways, and intermedia partitioning. Key inputs for such models would include:

Production and usage volumes

Release patterns (e.g., industrial discharge, agricultural application)

Physicochemical properties (e.g., vapor pressure, water solubility, log Kow)

Adsorption coefficients (Koc)

Degradation rates in different media (air, water, soil, sediment)

Due to the limited available data for this specific compound, exposure modeling would rely heavily on estimated values derived from QSARs and data from surrogate chemicals. The primary exposure pathways for this compound to the environment would likely be through industrial wastewater discharges from manufacturing and processing facilities. Once in the environment, its strong adsorption potential suggests that it would predominantly partition to soil and sediment, leading to long-term contamination of these compartments.

The following table summarizes the likely persistence characteristics of this compound based on its chemical structure and the behavior of related compounds.

Table 2: Estimated Persistence Characteristics of this compound

Degradation ProcessEstimated PersistenceRationale
BiodegradationHighTrifluoromethyl groups inhibit microbial degradation.
PhotodegradationModerate to HighStrong adsorption to soil/sediment limits light exposure.
HydrolysisHighDiaryl ether linkage is generally stable.
Overall Persistence High Expected to be a persistent organic pollutant.

Conclusion and Future Research Trajectories

Synthesis of Key Academic Insights on 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

The primary synthesis of this compound and related diaryl ethers is typically achieved through cross-coupling reactions. thieme-connect.com The Ullmann condensation and the Buchwald-Hartwig amination are prominent methods for forming the C-O bond central to the diaryl ether structure. thieme-connect.com Recent advancements have also highlighted nickel-catalyzed cross-coupling reactions as a viable and efficient alternative. researchgate.net

The presence of the 3,5-bis(trifluoromethyl)phenyl group is of particular interest in medicinal chemistry. This moiety is found in several widely used drugs and is known to be a potent inhibitor of the growth of various bacterial strains, including methicillin-resistant S. aureus (MRSA). nih.gov The trifluoromethyl groups are key to the enhanced biological activity of these compounds. nih.gov

From a materials science perspective, the integration of fluorinated moieties, such as the one in this compound, into polymers can significantly improve their thermal stability and other physical properties.

Below is a summary of key synthesis methods for diaryl ethers, which are applicable to the synthesis of this compound.

Synthesis Method Catalyst/Reagents Key Features
Ullmann CondensationCopper-based catalystsA traditional and widely used method for diaryl ether synthesis. thieme-connect.comresearchgate.net
Buchwald-Hartwig AminationPalladium-based catalystsOffers a broad scope for substrates and functional group tolerance. thieme-connect.com
Nickel-Catalyzed Cross-CouplingNiCl2(PPh3)2 and a weak baseA milder reaction that exhibits a broad functional group tolerance. researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Potassium fluoride-alumina and 18-crown-6An efficient alternative to the Ullmann synthesis, particularly with electron-withdrawing groups on the electrophile. nih.gov

Identification of Emerging Research Opportunities and Grand Challenges

While significant progress has been made, there remain challenges and opportunities for future research. A major hurdle in the synthesis of fluorinated compounds is the development of efficient and selective fluorination methods, especially for late-stage functionalization. pharmtech.com

Emerging Research Opportunities:

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes for diaryl ethers is a key area of interest. This includes the use of supercritical carbon dioxide as a solvent and the development of recyclable catalysts. researchgate.netox.ac.uk

Novel Catalytic Systems: Exploring new and more efficient catalysts, such as bimetallic nanocatalysts, could lead to milder reaction conditions and higher yields. researchgate.net

Flow Chemistry: The application of continuous flow processes for the synthesis of diaryl ethers could offer better control over reaction parameters and facilitate scalability. ox.ac.uk

Radiolabeling for PET Imaging: The development of methods to incorporate fluorine-18 (B77423) into molecules like this compound could lead to new PET tracers for medical imaging. nih.gov However, the short half-life of fluorine-18 requires rapid and efficient synthesis methods. nih.gov

Grand Challenges:

Cost-Effective Fluorination: The high cost of some fluorinating agents presents a barrier to large-scale synthesis. numberanalytics.com

Late-Stage Functionalization: Introducing fluorine atoms into complex molecules at a late stage of synthesis remains a significant challenge. pharmtech.com

Environmental Persistence: The stability of the C-F bond can lead to the environmental persistence of some fluorinated compounds. Future research should focus on designing molecules that are both effective and biodegradable. st-andrews.ac.uk

Promotion of Multidisciplinary Research Collaborations

The diverse applications of this compound and related compounds necessitate a multidisciplinary approach to research.

Medicinal Chemistry and Microbiology: Collaboration between synthetic chemists and microbiologists is crucial for the design and testing of new antimicrobial agents based on the 3,5-bis(trifluoromethyl)phenyl scaffold. nih.gov

Materials Science and Chemical Engineering: The development of high-performance polymers requires close collaboration between materials scientists who can characterize the physical properties and chemical engineers who can design and scale up the polymerization processes.

Computational Chemistry and Experimental Synthesis: Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms and molecular properties, guiding experimental work. chemicalbook.comresearchgate.net

By fostering these collaborations, the scientific community can more effectively address the challenges and unlock the full potential of this important class of chemical compounds.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, and how can reaction yields be optimized?

Answer:
The synthesis typically involves two key steps:

Preparation of 3,5-bis(trifluoromethyl)phenol : Achieved via nucleophilic aromatic substitution or direct trifluoromethylation of phenol derivatives under Cu(I) or Pd(0) catalysis .

Coupling with 4-nitroaniline : A Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or Ullmann-type coupling (CuI/1,10-phenanthroline in DMF at 110°C) can attach the phenoxy group to the aniline core. The nitro group is then reduced using H₂/Pd-C in ethyl acetate or catalytic hydrogenation .
Optimization Tips :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity.

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

  • ¹H/¹³C/¹⁹F NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), with splitting patterns reflecting para-substitution. The NH₂ group shows broad singlets (δ ~4.5 ppm) that may disappear in D₂O exchange .
    • ¹³C NMR : Trifluoromethyl carbons resonate at δ 120–125 ppm (q, J = 35–40 Hz). Phenoxy carbons exhibit distinct coupling with fluorine .
    • ¹⁹F NMR : Two equivalent CF₃ groups produce a singlet at δ -63 to -65 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 369.07 (C₁₄H₉F₆NO).
  • FT-IR : NH₂ stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:
The CF₃ groups deactivate the aromatic ring via inductive effects, reducing electrophilic substitution rates. However, they enhance oxidative stability and direct regioselectivity in:

  • Buchwald-Hartwig Amination : Pd(dba)₂/Xantphos catalysts enable C-N bond formation at the para position despite steric hindrance .
  • Suzuki-Miyaura Coupling : Electron-deficient aryl bromides react efficiently with boronic acids (e.g., aryl-Bpin) using Pd(OAc)₂/SPhos in toluene/water .
    Contradictions : Some studies report lower yields in SNAr reactions compared to non-fluorinated analogs due to reduced nucleophilicity. Optimize using polar aprotic solvents (DMSO, DMF) and elevated temperatures (80–120°C) .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition) for this compound?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in buffer pH, ionic strength, or DMSO concentration (<1% v/v recommended) can alter protein-ligand interactions .
  • Purity : Trace impurities (e.g., residual Pd) may inhibit enzymes. Validate purity via elemental analysis and ICP-MS .
  • Structural Confirmation : Use X-ray crystallography or NOESY NMR to confirm the absence of regioisomers or tautomers .
    Methodological Fixes :
  • Standardize assays using positive controls (e.g., known kinase inhibitors).
  • Perform dose-response curves (IC₅₀) in triplicate to ensure reproducibility.

Advanced: What strategies prevent degradation of this compound during long-term storage?

Answer:

  • Storage Conditions : Store under argon at -20°C in amber vials to block UV-induced radical reactions. Use molecular sieves (3Å) to absorb moisture .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation of the NH₂ group.
  • Degradation Pathways : Hydrolysis of the ether bond (rare) can occur in acidic conditions. Monitor via HPLC-MS for [M+H–C₆H₃(CF₃)₂]⁺ fragments (m/z 229.12) .

Advanced: How does the steric bulk of the 3,5-bis(trifluoromethyl)phenoxy group affect its use in supramolecular chemistry?

Answer:
The CF₃ groups create a rigid, hydrophobic cavity ideal for:

  • Host-Guest Systems : Binds fluorinated guests (e.g., perfluorobenzene) via quadrupolar interactions. Characterize by ¹⁹F NMR titration (Δδ ~0.5 ppm upon binding) .
  • Metal-Organic Frameworks (MOFs) : Acts as a linker for Cu(II) or Zn(II) nodes. BET surface areas (500–700 m²/g) depend on solvent removal protocols .
    Challenges : Poor solubility in non-polar solvents limits crystallization. Use fluorinated solvents (e.g., perfluorohexane) or sonicate during MOF synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.